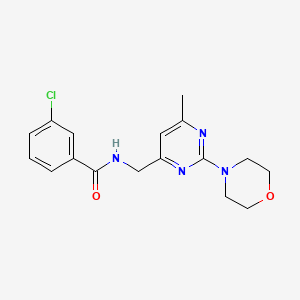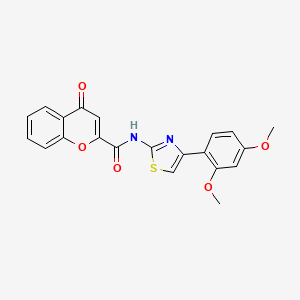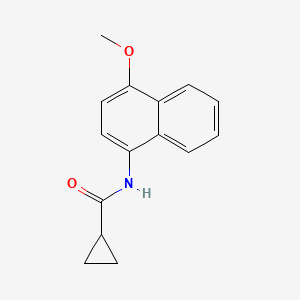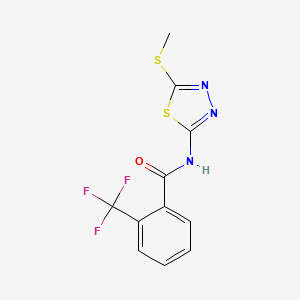![molecular formula C17H15BrN4O3S B2967297 2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1788676-72-1](/img/structure/B2967297.png)
2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a bromobenzene, a furan ring, an imidazopyrazole ring, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromobenzene and furan rings are aromatic, contributing to the compound’s stability. The imidazopyrazole ring is a heterocyclic ring containing three nitrogen atoms, which could participate in various chemical reactions .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, the bromine atom on the benzene ring could be replaced via nucleophilic aromatic substitution. The sulfonamide group could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The bromine atom could make it denser than many other organic compounds .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Domino Reaction for Sulfonylated Derivatives : A three-component reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines, ynals, and sodium benzenesulfinates, as described by Cui et al. (2018), provides an efficient strategy for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives, including those similar to the compound (Cui, Zhu, Li, & Cao, 2018).
Modification of Celecoxib Derivatives : As explored by Küçükgüzel et al. (2013), the synthesis of celecoxib derivatives involves reactions similar to those that might be used for the synthesis of the given compound. These methodologies are significant for creating molecules with potential medicinal applications (Küçükgüzel et al., 2013).
Synthesis of Pyrazolyl Derivatives : Bekhit et al. (2008) discuss the synthesis of pyrazolyl benzenesulfonamide derivatives, showcasing methods that could be relevant for synthesizing compounds similar to 2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide (Bekhit et al., 2008).
Potential Biological and Pharmacological Activities
Antimicrobial and Antidiabetic Agents : Research by Faidallah, Khan, and Asiri (2011) on fluorinated pyrazoles and benzenesulfonylurea derivatives suggests that similar compounds, including those resembling the specified chemical, might have potential as antidiabetic and antimicrobial agents (Faidallah, Khan, & Asiri, 2011).
Herbicidal Activity : Eussen et al. (1990) describe N-(2-pyrazolin-1-ylformyl) benzenesulfonamides as having herbicidal properties, indicating that structurally related compounds might possess similar activities (Eussen, Thus, Wellinga, & Stork, 1990).
Antiprotozoal Agents : The study by Ismail et al. (2004) on imidazo[1,2-a]pyridines shows that compounds structurally related to the specified chemical have the potential as antiprotozoal agents, indicating a possible application in treating protozoal infections (Ismail et al., 2004).
Carbonic Anhydrase Inhibitors : Gul et al. (2016) researched the carbonic anhydrase inhibitory effects of pyrazoline derivatives, suggesting that similar compounds might have applications in diseases where carbonic anhydrase modulation is beneficial (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).
Mécanisme D'action
Target of Action
Compounds containing imidazole, a similar structure, have been known to exhibit a broad range of biological activities .
Mode of Action
It’s worth noting that compounds with similar structures, such as those containing imidazole, have been known to interact with various biological targets .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been known to exhibit a variety of biological activities .
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O3S/c18-13-4-1-2-6-16(13)26(23,24)19-7-8-21-9-10-22-17(21)12-14(20-22)15-5-3-11-25-15/h1-6,9-12,19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGRBZNEDYALQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-bromophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2967216.png)
![2-(4-(morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2967217.png)

![7-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2967219.png)
![5-(2,4-dichlorophenyl)-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d]isoxazole-3,3-dicarboxylic acid dimethyl ester](/img/structure/B2967222.png)

![3-((4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2967224.png)
![Dimethyl 2-[(pyrrolidin-1-ylcarbonothioyl)amino]terephthalate](/img/structure/B2967225.png)
![4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2967226.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2967233.png)


